molecular formula C16H24N2O4S B4227448 N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B4227448
Poids moléculaire: 340.4 g/mol
Clé InChI: QZBYLZITMVYRLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AMG-837, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to regulate glucose and lipid metabolism in the body. In

Mécanisme D'action

AMG-837 is a selective N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ agonist, which means that it binds specifically to the N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ receptor and activates its downstream signaling pathways. N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and atherosclerosis. By activating N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ, AMG-837 increases insulin sensitivity, reduces hepatic glucose production, and promotes lipid uptake and storage in adipose tissue. It also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
AMG-837 has several biochemical and physiological effects that make it a promising therapeutic agent for T2DM. It has been shown to reduce fasting plasma glucose levels, improve insulin sensitivity, and decrease hemoglobin A1c levels in animal models of T2DM. In clinical trials, it has been shown to reduce fasting plasma glucose levels and improve glycemic control in patients with T2DM. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. In addition, AMG-837 has anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the treatment of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using AMG-837 in lab experiments is its specificity for the N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ receptor. This allows researchers to study the effects of N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ activation on glucose and lipid metabolism, as well as inflammation and atherosclerosis, without the confounding effects of non-specific N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide agonists. However, one limitation of using AMG-837 is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. In addition, the cost of AMG-837 may be prohibitive for some research groups.

Orientations Futures

There are several future directions for research on AMG-837. One area of interest is its potential use in combination with other antidiabetic drugs, such as metformin or insulin, to improve glycemic control in patients with T2DM. Another area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common complication of T2DM. AMG-837 has been shown to reduce hepatic steatosis and inflammation in animal models of NAFLD, and further research in this area may lead to the development of new treatments for this condition. Finally, research on the long-term safety and efficacy of AMG-837 in humans is needed to fully evaluate its potential as a therapeutic agent for T2DM and other metabolic disorders.

Applications De Recherche Scientifique

AMG-837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to improve glucose and lipid metabolism in animal models of T2DM, and clinical trials have demonstrated its efficacy in reducing blood glucose levels in patients with T2DM. In addition, AMG-837 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the treatment of cardiovascular disease.

Propriétés

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)8-9-17-16(20)11-18(23(4,21)22)15-7-5-6-14(10-15)13(3)19/h5-7,10,12H,8-9,11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBYLZITMVYRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN(C1=CC=CC(=C1)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.